molecular formula C15H17FN2S B2796868 4-(4-Fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine CAS No. 303148-77-8

4-(4-Fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine

Cat. No. B2796868
CAS RN: 303148-77-8
M. Wt: 276.37
InChI Key: IQMYHJKDNBKURJ-RMKNXTFCSA-N
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Description

The compound “4-(4-Fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine” is likely to be an organic compound given its composition. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a styryl group, which is a two-ring structure with a double bond .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like free radical polymerization . The process typically involves a monomer with a free radical polymerizable group and a photocrosslinkable group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms within the molecule .


Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on its functional groups. For instance, the styryl group might undergo reactions typical of alkenes, such as addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups. For example, the presence of a fluorostyryl group could impact the compound’s photophysical properties .

Scientific Research Applications

Photocrosslinking Polymers

The compound can be used in the synthesis of photocrosslinkable polymers . These polymers have a wide range of applications in emerging fields such as biomedical applications, tissue engineering, 3D printing, negative photo resist, diabetic wound healing, biodegradable adhesives, biological sensing and imaging applications, mesh for regeneration tissues, nano composite ink, and photolithography .

Photofunctional Polymers

The compound can be used in the synthesis of photofunctional polymers . These polymers have functional groups that give them chemical reactivity, photo thermal, biological or medicinal approach to a subsequent modification of the polymer for required applications .

Tuning Photophysical Properties

The compound can be used to tune the structures and photophysical properties of certain materials . This can be particularly useful in the development of materials with specific optical properties.

Aggregation-Induced Emission (AIE)

The compound can be used in the development of materials with aggregation-induced emission (AIE) properties . AIE is a phenomenon where certain compounds emit light when they aggregate, and it has potential applications in various fields such as bio-imaging, chemical sensors, and optoelectronic devices .

Solvatochromic Properties

The compound can be used in the development of materials with solvatochromic properties . Solvatochromism is the ability of a chemical substance to change color due to a change in its solvent or in the polarity of the solvent. This property has potential applications in various fields such as sensors and optoelectronic devices .

Synthesis of Fluorinated Derivatives

The compound can be used in the synthesis of fluorinated derivatives . These derivatives can have different crystal packing and photophysical properties in the solid state, which can be useful in various applications .

Future Directions

The future research directions would depend on the properties and potential applications of the compound. Given the presence of a fluorostyryl group, one possible direction could be the development of new materials with unique photophysical properties .

properties

IUPAC Name

6-[(E)-2-(4-fluorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2S/c1-15(2)10-13(17-14(18-15)19-3)9-6-11-4-7-12(16)8-5-11/h4-10H,1-3H3,(H,17,18)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMYHJKDNBKURJ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(NC(=N1)SC)C=CC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=C(NC(=N1)SC)/C=C/C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine

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